1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine
Overview
Description
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an indazolamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine typically involves multiple steps, starting with the preparation of the difluorophenyl group This can be achieved through halogenation reactions, where a phenyl ring is treated with fluorinating agents to introduce fluorine atoms at the 2 and 4 positions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.
Substitution: Substitution reactions can introduce different substituents at various positions on the phenyl ring or the indazolamine core.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution reactions can be carried out using electrophilic or nucleophilic reagents, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in therapeutic or research applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)biguanide hydrochloride: Used in proteomics research as a chaotropic agent.
2,4-Difluorophenol: A related compound with applications in organic synthesis.
Uniqueness: 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-ylamine stands out due to its specific structural features and potential applications. Its unique combination of functional groups and core structure allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c14-8-4-5-13(10(15)6-8)18-12-3-1-2-11(16)9(12)7-17-18/h4-7,11H,1-3,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAVREJLUGPBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=C(C=C(C=C3)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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